molecular formula C11H16N2O2 B13518033 4-Ethyl-2-isobutylpyrimidine-5-carboxylic acid

4-Ethyl-2-isobutylpyrimidine-5-carboxylic acid

Cat. No.: B13518033
M. Wt: 208.26 g/mol
InChI Key: PDVFCPBBDFTOKG-UHFFFAOYSA-N
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Description

4-Ethyl-2-isobutylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-isobutylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes and amines followed by cyclization reactions. One common method involves the reaction of ethyl acetoacetate with isobutylamine in the presence of a base, followed by cyclization with formamide under acidic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-isobutylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-2-isobutylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-isobutylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridinecarboxylic acids: These compounds share a similar carboxylic acid functional group but differ in the ring structure.

    Thieno[3,2-b]pyrrole-5-carboxamides: These compounds have a similar carboxamide group and exhibit biological activities such as antiviral and anticancer properties.

    Pyrimidopyrimidines: These bicyclic compounds have two fused pyrimidine rings and are studied for their biological significance.

Uniqueness

4-Ethyl-2-isobutylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ethyl and isobutyl groups contribute to its lipophilicity and potential interactions with biological membranes, enhancing its bioactivity.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-ethyl-2-(2-methylpropyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-4-9-8(11(14)15)6-12-10(13-9)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

PDVFCPBBDFTOKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)CC(C)C

Origin of Product

United States

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